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Compound of Interest

Compound Name: Atto 565 NHS ester

cat. No.: B15136079

For researchers, scientists, and drug development professionals navigating the vast landscape
of fluorescent probes, selecting the optimal dye is paramount for achieving high-quality imaging
data. This guide provides a comprehensive comparison of Atto 565 NHS ester with two other
commonly used alternatives in the orange-red spectral region: Alexa Fluor 568 NHS ester and
Cy3 NHS ester. We will delve into their performance across different microscopy setups,
supported by experimental data and detailed protocols.

Photophysical Properties: A Head-to-Head
Comparison

The selection of a fluorophore is fundamentally guided by its photophysical properties. Atto
565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional
thermal and photochemical stability, making it a strong candidate for demanding applications
such as single-molecule detection and super-resolution microscopy.[1] Alexa Fluor 568 is
another popular choice, recognized for its brightness and photostability.[2] Cy3, a cyanine dye,
has been a workhorse in fluorescence microscopy for many years, though newer generations
of dyes often offer improved performance characteristics.

Here is a summary of their key photophysical parameters:
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Property Atto 565 Alexa Fluor 568 Cy3
Excitation Maximum
564 578 555
(nm)
Emission Maximum
590 603 569
(nm)
Molar Extinction
o 120,000 88,000 150,000
Coefficient (cm—tM~1)
Fluorescence
] 0.90 0.91 ~0.24
Quantum Yield
Fluorescence Lifetime -
4.0 Not specified ~0.17-0.86

(ns)

Note: The quantum yield and lifetime of Cy3 can be highly dependent on its local environment
and conjugation state.[3][4]

Performance in Microscopy Setups

The practical performance of a fluorescent dye is ultimately determined by its brightness and
stability under the specific illumination conditions of a microscope.

Confocal Microscopy

In conventional confocal microscopy, signal-to-noise ratio is critical. Both Atto 565 and Alexa
Fluor 568 are excellent performers in this regard due to their high quantum yields, resulting in
bright, easily detectable signals. While Cy3 has a higher extinction coefficient, its lower
quantum yield can result in dimmer conjugates compared to Atto 565 and Alexa Fluor 568.

Typical Confocal Setup for Orange-Red Dyes:
o Excitation: A 561 nm solid-state laser is ideal for all three dyes.

¢ Dichroic Mirror: A mirror that reflects 561 nm and transmits longer wavelengths.
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» Emission Filter: A bandpass filter appropriate for the dye's emission spectrum (e.g., 570-620
nm for Atto 565 and Alexa Fluor 568, 560-600 nm for Cy3).

» Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD).

Super-Resolution Microscopy

Super-resolution techniques push the boundaries of optical resolution, but they also place
extreme demands on the photostability of fluorescent probes.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy utilizes a high-power
depletion laser to overcome the diffraction limit. This intense illumination can rapidly
photobleach less stable dyes. Atto 565 is particularly well-suited for STED microscopy due to
its high photostability.[S][6][7][8] It can be efficiently depleted using a 660 nm or 775 nm STED
laser.[6][9] While Alexa Fluor 568 can also be used for STED, Atto 565 is often favored for its
robustness.

Typical STED Setup for Atto 565:

o Excitation Laser: 561 nm

STED (Depletion) Laser: 660 nm or 775 nm, shaped into a donut-like pattern.

Dichroic Mirrors: To combine the excitation and STED laser paths and separate the
fluorescence emission.

Emission Filter: Bandpass filter matched to the dye's emission.

Detector: High-sensitivity detectors like avalanche photodiodes (APDs) or HyDs.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction
Microscopy (STORM): These techniques rely on the photoswitching or photoactivation of
individual fluorophores. While not classic PALM/STORM dyes, some organic dyes in the
orange-red spectrum can be induced to blink under specific buffer conditions, enabling
dSTORM (direct STORM). Atto 565 and Alexa Fluor 568 have been successfully used in
dSTORM applications.[1] The choice of imaging buffer is critical for achieving the desired
photoswitching behavior.
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Typical AISTORM Setup for Orange-Red Dyes:

o Excitation Laser: 561 nm for imaging.

» Activation Laser (optional): A 405 nm laser can sometimes be used to enhance blinking.
» High Numerical Aperture Objective: To efficiently collect photons from single molecules.

» Sensitive Camera: An electron-multiplying charge-coupled device (EMCCD) or a scientific
complementary metal-oxide-semiconductor (sSCMOS) camera.

» Imaging Buffer: A specialized buffer, often containing a thiol like mercaptoethylamine (MEA)
and an oxygen scavenging system (e.g., glucose oxidase and catalase), is crucial to induce
blinking.[10]

Experimental Protocols
Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with Atto 565, Alexa Fluor 568,
or Cy3 NHS esters. Optimization may be required for specific proteins.

Materials:

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

NHS ester dye (Atto 565, Alexa Fluor 568, or Cy3)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Purification column (e.g., Sephadex G-25)
Procedure:

» Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10
mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed
against an amine-free buffer.
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» Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or
DMSO to a concentration of 10 mg/mL.

e Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein
solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. A common
starting point is a 10:1 molar ratio.

 Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

 Purification: Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band
to elute is the labeled protein.

o Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm
and the absorbance maximum of the dye. The DOL can then be calculated using the molar
extinction coefficients of the protein and the dye.

Immunofluorescence Staining Protocol

This protocol outlines a standard procedure for immunofluorescence staining of fixed cells.

Materials:

Fixed cells on coverslips

e Phosphate-buffered saline (PBS)

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

e Blocking buffer (e.g., 1% BSA in PBS)

e Primary antibody

o Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with Atto 565)
¢ Mounting medium

Procedure:
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e Rehydration and Permeabilization: Wash the fixed cells three times with PBS. If the target
protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

» Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-
60 minutes at room temperature.

e Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking
buffer for 1-2 hours at room temperature or overnight at 4°C.

e Washing: Wash the cells three times with PBS to remove unbound primary antibody.

e Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary
antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

o Final Washes: Wash the cells three times with PBS to remove unbound secondary antibody.

e Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
The slides are now ready for imaging.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical
reaction and the experimental workflow for immunofluorescence.
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Labeling Reaction
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Caption: Covalent labeling of a protein with an NHS ester dye.
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Immunofluorescence Workflow
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Caption: A typical workflow for an immunofluorescence experiment.
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In conclusion, Atto 565 NHS ester stands out as a high-performance fluorescent probe,
particularly for advanced microscopy techniques that demand exceptional brightness and
photostability. While Alexa Fluor 568 offers comparable brightness, Atto 565's robustness under
intense illumination, such as in STED microscopy, makes it a superior choice for super-
resolution applications. Cy3, though a widely used dye, generally exhibits lower photostability
and quantum yield compared to its more modern counterparts. The choice of fluorophore
should always be guided by the specific requirements of the experiment, with a careful
consideration of the microscopy platform and the desired image quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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